molecular formula C21H21Br2N7O2 B15018639 2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B15018639
M. Wt: 563.2 g/mol
InChI Key: FDOSCYKNFJLDTL-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a triazine ring, and a morpholine group. Its molecular formula is C20H19Br2N5O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The subsequent steps involve the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various brominated phenols, triazine derivatives, and morpholine-substituted compounds.

Scientific Research Applications

2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and triazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The morpholine group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
  • 2,4-dibromo-6-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Uniqueness

The unique combination of bromine atoms, a triazine ring, and a morpholine group in 2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol distinguishes it from similar compounds. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C21H21Br2N7O2

Molecular Weight

563.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H21Br2N7O2/c1-13-2-4-16(5-3-13)25-19-26-20(28-21(27-19)30-6-8-32-9-7-30)29-24-12-14-10-15(22)11-17(23)18(14)31/h2-5,10-12,31H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12+

InChI Key

FDOSCYKNFJLDTL-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)Br)Br)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.